4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Overview
Description
4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered pyrimidine ring. This compound is known for its diverse pharmacological activities and is used in various scientific research applications.
Scientific Research Applications
4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its anti-inflammatory and anti-fibrotic activities.
Industry: It is used in the development of agrochemicals and other industrial applications.
Safety and Hazards
Mechanism of Action
The presence of the pyrimidine ring in this compound suggests that it might interact with biological systems in a manner similar to other pyrimidine derivatives. For example, some pyrimidine derivatives are known to inhibit certain enzymes, interact with various receptors, or even incorporate into nucleic acids, disrupting their function .
The dichloro and methyl groups attached to the pyrimidine ring could influence the compound’s reactivity, solubility, and the way it interacts with biological targets. The pyridin-2-yl group could also influence these properties and potentially enhance the compound’s ability to interact with certain biological targets .
Biochemical Analysis
Biochemical Properties
4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction. For instance, this compound can act as an inhibitor of certain kinases, thereby modulating the phosphorylation status of target proteins and influencing downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate metabolic pathways by interacting with enzymes involved in glycolysis and oxidative phosphorylation, thereby impacting cellular energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, the binding of this compound to kinases can prevent the phosphorylation of substrate proteins, thereby inhibiting signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects by modulating enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable impact on cellular function, beyond which the effects become more pronounced and potentially harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. By modulating the activity of these enzymes, this compound can alter the flow of metabolites through these pathways, impacting cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, allowing it to reach its intracellular targets. Additionally, binding proteins can facilitate the distribution of this compound within different cellular compartments, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine typically involves a multi-step process. One common method includes the reaction of 2,4-dichloro-6-methylpyrimidine with 2-(tributylstannyl)pyridine, followed by an aldol condensation with the appropriate aromatic aldehyde . The reaction conditions often involve the use of catalysts such as zinc chloride and solvents like dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, with reaction conditions involving solvents like ethanol and temperatures around 80-100°C.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Shares a similar core structure but lacks the pyridin-2-yl group.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have similar pharmacological activities and are used in similar research applications.
Uniqueness
4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse pharmacological activities make it a valuable compound in scientific research.
Properties
IUPAC Name |
4,5-dichloro-6-methyl-2-pyridin-2-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c1-6-8(11)9(12)15-10(14-6)7-4-2-3-5-13-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJVPBQJWNMJFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371084 | |
Record name | 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-55-7 | |
Record name | 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 306935-55-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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